Home > Products > Screening Compounds P135915 > N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide - 439109-50-9

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Catalog Number: EVT-2509854
CAS Number: 439109-50-9
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2‐Methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile Derivatives

Compound Description: This group encompasses a series of derivatives based on the 2‐methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile scaffold. These were synthesized and evaluated for their anticonvulsant activity against maximal electroshock (MES) seizures []. Some compounds within this series, particularly 8d, 8e, and 8f, demonstrated significant potency without exhibiting neurotoxicity at the tested doses [].

Relevance: These compounds share the core 1,3,4-oxadiazole ring system with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. The structural variations within this series, such as the piperazine substituent and the propionitrile group, provide insights into the structure-activity relationship for anticonvulsant activity [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series features bi-heterocyclic propanamide derivatives designed and synthesized as potential urease inhibitors with reduced cytotoxicity []. These compounds exhibited promising urease inhibitory activity and displayed lower cytotoxicity in hemolysis assays [].

Relevance: Although sharing the 1,3,4-oxadiazole motif with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, this series introduces a 1,3-thiazole ring and a propanamide linker, highlighting the exploration of diverse heterocyclic frameworks for modulating biological activity. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This compound, synthesized from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, features both imidazole and oxadiazole rings in its structure [, ]. The structure of this compound was confirmed through X-ray crystallography and NMR [, ].

Relevance: This compound highlights the incorporation of a 1,3,4-oxadiazole ring into larger heterocyclic systems. It showcases the versatility of the oxadiazole motif and its potential applications in medicinal chemistry alongside other pharmacologically relevant heterocycles [, ]. N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide also contains the 1,3,4-oxadiazole motif.

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series involves a complex heterocyclic system combining thieno[2,3-d]pyrimidine and 1,3,4-oxadiazole rings. These compounds were synthesized and evaluated for antimicrobial activity []. While some derivatives within this series displayed activity against specific bacterial strains (Staphylococcus aureus, Escherichia coli, and Bacillus subtilis), others, including 1-benzyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, did not show significant antimicrobial effects [].

Relevance: These compounds, like N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, incorporate a 1,3,4-oxadiazole ring as a core structural element. The diversity of substituents and the inclusion of the thieno[2,3-d]pyrimidine system demonstrate the exploration of complex heterocyclic architectures for potential therapeutic applications [].

Compound Description: This compound, bearing a pyridine-3-sulfonamide moiety linked to a 1,3,4-oxadiazole ring, was investigated in combination with LHRH analogs and bisphosphonates for potential applications in prostate cancer treatment [, , , , ].

Relevance: Similar to N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, this compound features a 1,3,4-oxadiazole ring, highlighting the significance of this heterocycle in medicinal chemistry and its potential use in developing treatments for prostate cancer, particularly when combined with other therapeutic agents [, , , , ].

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: This compound, characterized by single-crystal X-ray diffraction, features a pyrazole ring linked to an oxadiazole ring, with a dihedral angle of 7.97° between them [].

Relevance: This compound highlights the incorporation of a 1,3,4-oxadiazole ring, which is also present in N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, into systems containing other heterocycles like pyrazole, emphasizing the role of oxadiazoles in constructing diverse molecular architectures for potential medicinal chemistry applications [].

Honokiol Derivatives Bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

Compound Description: These are honokiol analogs designed as potential viral entry inhibitors for SARS-CoV-2 []. Some derivatives, such as 6a and 6p, exhibited potent antiviral activity in pseudovirus assays by potentially targeting the human ACE2 protein [].

Relevance: This series underscores the importance of the 1,3,4-oxadiazole moiety, a core structure in N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, in developing antiviral agents. The attachment of the oxadiazole to the honokiol scaffold and the presence of the oxazolone ring system offer insights into tailoring antiviral activity and targeting specific viral proteins [].

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

Compound Description: This series consists of fourteen novel 1,3,4-oxadiazole derivatives synthesized as potential anti-inflammatory and anti-cancer agents [].

Relevance: This series, along with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, share the 1,3,4-oxadiazole ring as a central structural motif. This commonality highlights the importance of the oxadiazole scaffold in medicinal chemistry and its potential in developing treatments for various diseases, including inflammation and cancer [].

Compound Description: This series includes naphtho-furan derivatives incorporating the 1,3,4-oxadiazole moiety, designed and synthesized as potential antimicrobial agents []. These compounds exhibited promising antibacterial and antifungal activities [].

Relevance: These compounds, similar to N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, contain the 1,3,4-oxadiazole ring, highlighting the relevance of this heterocyclic system in medicinal chemistry. Their synthesis and evaluation as antimicrobial agents provide valuable insights into structure-activity relationships and contribute to the growing body of research on oxadiazole-based therapeutics [].

Compound Description: This study focuses on two novel bis-1,2,4-triazole derivatives, MNP-14 and MNP-16, incorporating the 1,3,4-oxadiazole ring system. These compounds were evaluated for their in vitro cytotoxicity and potential as anticancer agents []. MNP-16, in particular, demonstrated significant cytotoxicity against human acute lymphoblastic leukemia and lung cancer cells [].

Relevance: The presence of the 1,3,4-oxadiazole ring in these compounds, a key feature also found in N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, underscores the versatility of this heterocycle in medicinal chemistry. The investigation of these compounds as anticancer agents provides valuable insights into the structure-activity relationships and highlights the potential of oxadiazole-containing molecules as therapeutic leads [].

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Compound Description: These two 1,3,4-oxadiazole derivatives were studied for their distinct structural features, as revealed by their crystal structures []. They differ in the substituents attached to the core oxadiazole ring: one bearing a methoxyphenyl ring and a benzonitrile group, while the other has a chlorophenyl ring and an acetamide group [].

Relevance: These compounds emphasize the diverse structural modifications possible within the 1,3,4-oxadiazole family. Their comparison highlights the influence of substituents on molecular conformation and crystal packing, providing valuable information for understanding structure-activity relationships. Notably, N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide shares a similar substitution pattern with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, particularly the presence of an acetamide group, suggesting potential similarities in their chemical properties and biological activities [].

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound features a pyridazinone ring system connected to a 1,3,4-oxadiazole ring through a methylene bridge. Its crystal structure, determined by X-ray diffraction, revealed a monoclinic crystal system and a packing arrangement influenced by C—H⋯N and C—H⋯O contacts [].

Relevance: The presence of the 1,3,4-oxadiazole ring in this compound, a key structural element also present in N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, emphasizes the relevance of this heterocycle in constructing diverse chemical entities. The incorporation of the pyridazinone ring and the specific substitution pattern in this compound provide insights into potential modifications and their impact on molecular properties and crystal packing [].

2‐(methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl) phenyl) quinazolin‐4(3H)‐ones

Compound Description: This series explores quinazolinone derivatives incorporating the 1,3,4-oxadiazole moiety. These compounds were designed and studied in silico as potential NMDA receptor inhibitors [].

Relevance: These compounds and N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide both contain the 1,3,4-oxadiazole ring, indicating the importance of this heterocycle in medicinal chemistry and its potential application in neuroscience. The study of these quinazolinone derivatives as NMDA receptor inhibitors provides valuable insights into structure-activity relationships and the potential for developing novel therapeutics for neurological disorders [].

3-(5-phenyl-1, 3, 4-oxadiazol-2-yl)-2 H -chromen-2-ones

Compound Description: This series comprises chromen-2-one derivatives (also known as coumarins) linked to a 1,3,4-oxadiazole ring. They were synthesized and evaluated for anticonvulsant activity using MES and PTZ models [].

Relevance: Similar to N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, this series highlights the significance of the 1,3,4-oxadiazole ring in medicinal chemistry, particularly for developing anticonvulsant agents. The fusion of the oxadiazole ring with the coumarin scaffold and the observed anticonvulsant activity in some derivatives, such as compound IVb, offer valuable insights into structure-activity relationships [].

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

Compound Description: This compound combines a quinoline ring system with a 1,3,4-oxadiazole ring and a piperazine substituent. Its crystal structure, characterized by X-ray diffraction, revealed a chair conformation for the piperazine ring and the influence of intramolecular C—H⋯O hydrogen bonding [].

Relevance: This compound exemplifies the incorporation of the 1,3,4-oxadiazole ring, a crucial structural motif also found in N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, into diverse molecular architectures. The presence of the quinoline ring and the piperazine substituent highlights the exploration of different pharmacophores and their potential synergistic effects for biological activity [].

Compound Description: These are complex, multi-oxadiazole containing compounds synthesized from a cyclohexadienone starting material. They were designed based on the known biological activity of 1,3,4-oxadiazole derivatives [].

Relevance: The presence of multiple 1,3,4-oxadiazole rings in these compounds, a feature shared with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, reinforces the importance of this heterocycle in medicinal chemistry. This series demonstrates a strategy of incorporating multiple oxadiazole units within a single molecule, potentially amplifying their biological effects [].

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones

Compound Description: This series features a 4,5-dihydro-1,3,4-oxadiazole ring system attached to a chromen-2-one (coumarin) scaffold. These compounds were synthesized and evaluated for their anticonvulsant activity and neurotoxicity profiles []. Compound 6e within this series showed promising anticonvulsant activity at a low dose [].

Relevance: The presence of the 1,3,4-oxadiazole ring, a common feature with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, highlights the importance of this heterocycle in medicinal chemistry, particularly in the context of developing anticonvulsant agents. This series provides insights into structure-activity relationships, as modifications on the phenyl and coumarin moieties influence anticonvulsant potency and neurotoxicity [].

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound incorporates a pyridazinone ring system linked to a 1,3,4-oxadiazole ring via a methylene bridge. It also features a morpholine substituent on the pyridazinone ring []. Its crystal structure has been elucidated, revealing key structural features and intermolecular interactions [].

Relevance: This compound, similar to N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, demonstrates the inclusion of the 1,3,4-oxadiazole ring in designing and synthesizing novel compounds. The presence of the pyridazinone ring, the morpholine substituent, and the methylene bridge offers valuable insights into structural diversity and potential modifications within this class of compounds, providing a basis for exploring their structure-activity relationships [].

Compound Description: These compounds feature either a 1,3,4-oxadiazole or a benzo[d]imidazole ring linked to a naphthyridine scaffold through a thioacetamide linker. They were synthesized and evaluated for their antibacterial activity [].

Relevance: These compounds, like N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, demonstrate the incorporation of heterocyclic rings like 1,3,4-oxadiazole into larger molecular frameworks. Their design and evaluation as antibacterial agents provide valuable insights into structure-activity relationships and contribute to the growing body of research on heterocycle-based therapeutics [].

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: This compound features a hybrid ring system containing both thiazole and 1,3,4-oxadiazole rings. It was synthesized and screened for antibacterial activity, showing significant potential against various bacterial strains [].

Relevance: The inclusion of a 1,3,4-oxadiazole ring in this compound, similar to N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, emphasizes the significance of this heterocycle in medicinal chemistry, particularly in developing antibacterial agents. This specific example showcases the successful incorporation of the oxadiazole ring into a hybrid structure with another pharmacologically active ring, thiazole, potentially leading to enhanced antibacterial properties [].

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amines

Compound Description: This series encompasses oxadiazole derivatives with benzimidazole substituents. These compounds were studied for their antioxidant and radical scavenging activities [].

Relevance: The compounds in this series, along with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, highlight the 1,3,4-oxadiazole ring system as a versatile building block in medicinal chemistry. The presence of the benzimidazole moiety in these derivatives provides insights into structure-activity relationships concerning antioxidant and radical scavenging properties [].

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound features a 1,3,4-oxadiazole ring with sulfonamide and styrenesulfonyl substituents. Its crystal structure has been determined, revealing key structural features and intermolecular interactions [].

Relevance: This compound, like N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, showcases the incorporation of a 1,3,4-oxadiazole ring into a molecule with other functional groups. The presence of the sulfonamide and styrenesulfonyl groups provides valuable insights into potential modifications and their impact on molecular properties and intermolecular interactions [].

16-Cyano-13alpha-(5-methyl-1,3,4-oxadiazol-2-yl)-13,16-seco-17-norandrost-5-en-3beta-yl acetate

Compound Description: This compound is a seco steroid derivative containing a 1,3,4-oxadiazole ring. Its crystal structure has been determined, revealing the conformation of its rings and intermolecular interactions [].

Relevance: The presence of the 1,3,4-oxadiazole ring in this compound, similar to N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, emphasizes the broad utility of this heterocycle in medicinal chemistry, extending to the field of steroid chemistry. The specific structure of this compound offers insights into incorporating the oxadiazole ring into complex molecular frameworks for potential therapeutic applications [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound, synthesized through an unexpected ring closure reaction, features a benzenesulfonic acid moiety linked to a 1,3,4-thiadiazole ring. This compound also exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli [].

Relevance: While this compound differs from N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in its core heterocyclic structure (thiadiazole instead of oxadiazole), it highlights the broader class of heterocyclic sulfonamides as potential antimicrobial agents. The structural similarities and shared biological activity suggest that exploring variations in the heterocyclic core while retaining the sulfonamide group could be a promising strategy for discovering new antimicrobial compounds [].

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound features a dihydro-1,3,4-oxadiazole ring within its structure and has been identified as a potent and selective calcium release-activated calcium channel inhibitor []. It demonstrates promising potential as a therapeutic agent for treating inflammatory diseases like rheumatoid arthritis [].

Relevance: While this compound features a dihydro-oxadiazole ring, compared to the 1,3,4-oxadiazole ring in N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, the related structure highlights the potential of variations within the oxadiazole class for targeting specific biological pathways. The successful development and preclinical characterization of this compound as a calcium channel inhibitor provide valuable insights for exploring the therapeutic potential of structurally related oxadiazole derivatives [].

N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds contains a 1,3,4-oxadiazole ring connected to a substituted phenyl ring through a sulfur atom. These compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities [].

Relevance: These compounds, along with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, share the 1,3,4-oxadiazole ring, highlighting its significance in designing antimicrobial agents. The variations in the substituents on the phenyl ring and the presence of the thioacetamide linker provide insights into the structure-activity relationship, suggesting potential modifications for enhancing the antimicrobial potency of this class of compounds [].

N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to an indole ring system through a thioacetamide linker. It has been synthesized and characterized, and a UV spectroscopic method has been developed for its analysis [].

Relevance: This compound shares the 1,3,4-oxadiazole motif with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, emphasizing the importance of this heterocycle in medicinal chemistry. The incorporation of the indole ring, a prominent pharmacophore in various drugs, and the thioacetamide linker suggests potential applications in developing compounds with diverse biological activities [].

3-3/4-heterocyclyl]phenyl-5-methyl-3H-1,3,4]-oxadiazol-2-ones

Compound Description: This series involves 1,3,4-oxadiazole rings incorporated into diverse heterocyclic systems, including thiazoles, imidazopyridines, imidazothiazoles, and benzofurans []. These compounds were synthesized from sydnone derivatives and evaluated for their antifungal activity, with several exhibiting greater potency than the reference drugs [].

Relevance: This series, like N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, underscores the significance of the 1,3,4-oxadiazole ring in medicinal chemistry. The synthesis and evaluation of these compounds as antifungal agents, particularly the incorporation of various heterocyclic moieties, provide valuable insights into structure-activity relationships, potentially leading to the discovery of novel antifungal drugs [].

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series involves 1,3,4-oxadiazole rings connected to a benzodioxane moiety through a thioacetamide linker. They were synthesized and screened for their antibacterial potential, with many showing potent activity and low cytotoxicity [].

Relevance: These compounds, along with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, share the 1,3,4-oxadiazole ring, further demonstrating its importance in medicinal chemistry. Their design, synthesis, and evaluation as potential antibacterial agents offer valuable insights into structure-activity relationships, highlighting the potential of exploring variations in the substituents and linkers for enhancing antibacterial activity and reducing cytotoxicity [].

N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

Compound Description: This series focuses on acetamide derivatives containing a 1,3,4-oxadiazole ring. They were synthesized and evaluated for their local anesthetic activity using rabbit corneal reflex and guinea pig wheal derm methods []. Notably, compound 19 exhibited significant local anesthetic activity in both models [].

Relevance: The compounds in this series, along with N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, share the 1,3,4-oxadiazole ring and the acetamide moiety. These structural similarities suggest a potential for overlapping biological activities. The observed local anesthetic activity of some derivatives, particularly compound 19, highlights the potential of this class of compounds for developing novel local anesthetics [].

N-(3-Methoxy-5-methyl­pyrazin-2-yl)-2-[4-(1,3,4-oxa­diazol-2-yl)­phenyl]­pyridine-3-sulfon­amide (ZD4054 Form 1)

Compound Description: This specific compound, known as ZD4054 Form 1, contains a 1,3,4-oxadiazole ring within a larger structure incorporating a pyrazinyl, phenyl, and pyridylsulfonamide moiety. This compound's crystal structure has been analyzed, providing details about its molecular conformation and packing interactions [].

Relevance: While this compound has a more complex structure compared to N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, the presence of the 1,3,4-oxadiazole ring highlights its common use as a building block in medicinal chemistry. Understanding the crystal structure and intermolecular interactions of ZD4054 Form 1 might provide insights into designing related compounds with improved pharmacological properties. [].

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

Compound Description: This series includes indolizine derivatives containing a 1,3,4-oxadiazole ring. These were synthesized and evaluated for anticancer activity against the MCF-7 cell line, as well as for antibacterial and antifungal activity [].

Relevance: Like N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, this series features the 1,3,4-oxadiazole ring as a key structural element. Their exploration as anticancer, antibacterial, and antifungal agents provides valuable data on the structure-activity relationships of oxadiazole-containing compounds and their potential applications in various therapeutic areas [].

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives

Compound Description: This series includes thiazolone derivatives incorporating the 1,3,4-oxadiazole moiety and were investigated for their antibacterial activity []. The compounds exhibited promising activity against Gram-negative bacteria compared to the control drug [].

Relevance: This series and N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide share the 1,3,4-oxadiazole ring as a core structural feature, highlighting its importance in medicinal chemistry, particularly for developing antibacterial agents. The structural variations within this series, including the thiazolone ring and different substituents, contribute to understanding structure-activity relationships and provide valuable insights for designing novel antibacterial compounds [].

Compound Description: This series involves naphthyridinone derivatives incorporating a 1,3,4-oxadiazole ring and synthesized using a hypervalent iodine-mediated solid-state method. They were evaluated for their antibacterial and anti-inflammatory activities [].

Relevance: The presence of the 1,3,4-oxadiazole ring in these compounds, similar to N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, emphasizes the versatility of this heterocycle in medicinal chemistry. The inclusion of the naphthyridinone scaffold and the exploration of their antibacterial and anti-inflammatory properties offer valuable insights into structure-activity relationships and potential therapeutic applications [].

N-{(2S)-3-Hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenyl-2-butyl}-4-methylbenzenesulfonamide

Compound Description: This compound contains a 1,3,4-thiadiazole ring and a sulfonamide group. Its crystal structure has been determined, revealing its conformation and intermolecular hydrogen bonding patterns [].

Relevance: Although this compound features a 1,3,4-thiadiazole ring instead of the 1,3,4-oxadiazole ring found in N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, the structural similarity and the presence of the sulfonamide group highlight the potential for exploring bioisosteric replacements within this class of compounds. Understanding the structural features and intermolecular interactions of this thiadiazole derivative can provide valuable insights for designing related oxadiazole compounds with potentially improved pharmacological properties [].

16‐Cyano‐13α‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)‐13,16‐seco‐17‐norandrost‐4‐en‐3‐one

Compound Description: This compound is a seco steroid derivative that incorporates a 1,3,4-oxadiazole ring into its structure. Its crystal structure has been determined, revealing its conformation and the intermolecular interactions present in the solid state [].

Relevance: The presence of the 1,3,4-oxadiazole ring in this compound, similar to N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, emphasizes the wide applicability of this heterocycle in medicinal chemistry, even in the field of steroid chemistry. The incorporation of the oxadiazole ring into the seco steroid framework provides insights into potential modifications and their influence on molecular conformation and intermolecular interactions, which are crucial factors to consider when designing new drugs [].

Properties

CAS Number

439109-50-9

Product Name

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

IUPAC Name

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Molecular Formula

C11H11N3O2

Molecular Weight

217.228

InChI

InChI=1S/C11H11N3O2/c1-7(15)12-10-5-3-4-9(6-10)11-14-13-8(2)16-11/h3-6H,1-2H3,(H,12,15)

InChI Key

UYMVQAUSWGGXMX-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)NC(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.